molecular formula C4H6BrClN2S B3033812 (4-Bromothiazol-2-yl)methanamine hydrochloride CAS No. 1207175-70-9

(4-Bromothiazol-2-yl)methanamine hydrochloride

Cat. No.: B3033812
CAS No.: 1207175-70-9
M. Wt: 229.53
InChI Key: GCYLPOFJYZDHDE-UHFFFAOYSA-N
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Description

“(4-Bromothiazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H6BrClN2S . It has a molecular weight of 229.53 and an InChI code of 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a bromine atom and a methanamine group . The exact spatial arrangement of these atoms could be further analyzed using techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.53 and an InChI code of 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Characterization

  • Selective Bromination and Synthesis

    A study by Jasouri et al. (2010) investigated the synthesis of related compounds, highlighting the bromination process in cyclopentanone ring derivatives and the synthesis of related methanamines. This research is relevant for understanding the synthesis routes that may apply to (4-Bromothiazol-2-yl)methanamine hydrochloride (Jasouri, Khalafy, Badali, & Piltan, 2010).

  • Synthesis and Spectroscopic Characterization

    The synthesis and spectroscopic characterization of related methanamine compounds were explored by Shimoga, Shin, & Kim (2018). These insights can be crucial for understanding the chemical properties of this compound (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities

    Thomas, Adhikari, & Shetty (2010) synthesized a series of methanamine derivatives and evaluated their in vitro antibacterial and antifungal activities, demonstrating potential applications in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

  • Antitumor Activity

    Károlyi et al. (2012) synthesized novel functionalized methanamines, including derivatives with potential antitumor activity against various human cancer cell lines. This research underscores the potential application of methanamine derivatives in cancer therapy (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).

Synthesis and Evaluation of Derivatives

  • Synthesis of Novel Azetidine Derivative

    Rao, Prasad, & Rao (2013) synthesized and evaluated a bromopyridin-based azetidine derivative for its antibacterial and antifungal activity, providing insights into the synthesis and potential applications of similar compounds (Rao, Prasad, & Rao, 2013).

  • Cytotoxic Effect of Derivatives

    Ferri et al. (2013) investigated the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes, demonstrating significant cytotoxic effects on cancer cell lines. This study highlights the potential medical applications of methanamine derivatives in oncology (Ferri, Cazzaniga, Mazzarella, Curigliano, Lucchini, Zerla, Gandolfi, Facchetti, Pellizzoni, & Rimoldi, 2013).

Future Directions

The future directions for research on “(4-Bromothiazol-2-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, chemical properties, and potential biological activities. Given the biological activity of many thiazole compounds, they may have potential applications in the development of new pharmaceuticals .

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-3-2-8-4(1-6)7-3;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYLPOFJYZDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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